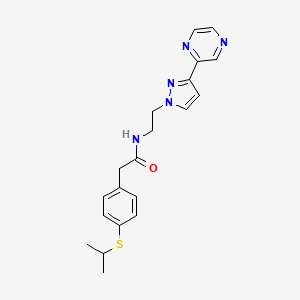

2-(4-(isopropylthio)phenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5OS/c1-15(2)27-17-5-3-16(4-6-17)13-20(26)23-10-12-25-11-7-18(24-25)19-14-21-8-9-22-19/h3-9,11,14-15H,10,12-13H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGYMDGGYBTIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.

- IUPAC Name : 2-(4-isopropylthio-phenyl)-N-(2-(3-pyrazin-2-yl)-1H-pyrazol-1-yl)acetamide

- Molecular Formula : C20H23N5OS

- Molecular Weight : 381.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of the isopropylthio group enhances lipophilicity, facilitating membrane penetration and potential receptor binding. The pyrazole and pyrazine moieties may play crucial roles in modulating biological activity by influencing the compound's binding affinity and specificity towards target proteins.

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives featuring pyrazole scaffolds have demonstrated the ability to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research into related compounds has shown that similar pyrazole derivatives can inhibit bacterial growth, possibly by disrupting cellular processes or targeting specific bacterial enzymes.

Study 1: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of related pyrazole compounds revealed that they significantly inhibited the growth of hepatoma cells compared to normal hepatic cells. This selectivity is attributed to the higher susceptibility of malignant cells to oxidative stress induced by ROS accumulation .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of pyrazole derivatives. These studies indicated that certain analogs exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the molecular structure could enhance efficacy against resistant strains.

Data Table: Summary of Biological Activities

| Biological Activity | Related Compounds | Mechanism |

|---|---|---|

| Cytotoxicity | Pyrazole derivatives | Induction of apoptosis via ROS generation |

| Antimicrobial | Similar pyrazole compounds | Inhibition of bacterial growth through enzyme targeting |

Synthesis and Production

The synthesis of This compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity in both laboratory and industrial settings .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies indicate that compounds containing pyrazole and thioether moieties exhibit significant anticancer properties. The incorporation of the isopropylthio group in this compound may enhance its interaction with biological targets involved in cancer progression. Research on similar compounds has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

-

Antiviral Properties :

- The pyrazole derivative framework has been identified as a potential scaffold for developing antiviral agents. In particular, the modification of existing antiviral compounds with isopropylthio and pyrazole groups has shown to improve efficacy against various viral infections, including coronaviruses . This suggests that the compound may have similar properties worth exploring.

-

Enzyme Inhibition :

- The structure of this compound suggests potential activity as an enzyme inhibitor, specifically targeting kinases involved in signaling pathways critical for cell proliferation and survival. Compounds with similar structural features have been documented to inhibit specific kinases, leading to reduced cell viability in cancer cell lines .

Materials Science Applications

-

Polymer Development :

- The unique chemical structure allows for the potential incorporation of this compound into polymer matrices to create materials with enhanced mechanical properties or specific functionalities, such as increased thermal stability or chemical resistance. Research on related compounds indicates their utility in developing advanced materials for industrial applications .

- Nanotechnology :

Agricultural Chemistry Applications

-

Pesticide Development :

- Given the presence of the pyrazole moiety, this compound may be explored for its insecticidal or fungicidal properties. Compounds with similar structures have been investigated for their effectiveness against agricultural pests, suggesting that this compound could be developed into a new class of agrochemicals .

- Plant Growth Regulators :

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between the target compound and similar acetamide derivatives from the evidence:

Key Observations :

Heterocyclic Diversity :

- The target compound’s pyrazine-pyrazole system (vs. pyridinylpyrimidine in or benzimidazole in ) may alter binding kinetics due to differences in nitrogen atom positioning and electron density. Pyrazine’s electron-deficient ring could enhance interactions with cationic residues in targets .

- Triazole-containing analogs (e.g., ) exhibit lower synthetic yields (30%) compared to piperazine derivatives (65% in ), suggesting steric or electronic challenges in triazole formation.

Substituent Effects: The isopropylthio group in the target compound contrasts with methylthio in and piperazine in . Bulkier isopropylthio may improve lipophilicity (logP) but reduce solubility, a trade-off critical for bioavailability .

Synthetic Accessibility :

- Microwave-assisted synthesis (e.g., 70°C, 30 minutes in ) is common for heterocyclic acetamides but often yields <50%. Higher yields in (65%) may reflect optimized coupling conditions for piperazine intermediates.

Hydrogen-Bonding Networks :

- The acetamide carbonyl and pyrazine N-atoms in the target compound could form dual hydrogen bonds with targets (e.g., kinase ATP-binding pockets), similar to pyrimidine-based analogs in .

- Thioether groups (S–C) in the target and may engage in hydrophobic or van der Waals interactions, unlike the hydrogen-bond-donating NH in piperazine derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-(4-(isopropylthio)phenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide?

- Methodology : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and cyclization. For example:

React 4-(isopropylthio)phenylacetic acid with thionyl chloride to form the acyl chloride intermediate.

Couple with 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine using a base (e.g., triethylamine) in anhydrous DMF or THF under reflux .

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize using NMR and mass spectrometry .

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Crystals are grown via slow evaporation of a saturated solution in DCM/ethanol. Data collection and refinement are performed using SHELXL, with hydrogen bonding patterns analyzed via graph set theory to confirm supramolecular interactions .

Q. What in vitro assays are typically used to evaluate its biological activity?

- Methodology : Antiproliferative activity is assessed using MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Dose-response curves (0.1–100 µM) are generated, with IC₅₀ values calculated using nonlinear regression. Parallel assays (e.g., apoptosis via Annexin V staining) validate specificity .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side reactions?

- Methodology :

- Catalyst Screening : Test zeolites or pyridine derivatives to enhance coupling efficiency .

- Statistical Design : Apply factorial design (e.g., Box-Behnken) to optimize reaction time, temperature, and solvent ratios. Response surface methodology identifies critical parameters .

- Computational Guidance : Use quantum chemical calculations (DFT) to predict transition states and identify energy barriers, as demonstrated in ICReDD’s reaction path search protocols .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

- Methodology :

Validate computational models (e.g., DFT-optimized geometries) against experimental NMR shifts using software like ACD/Labs or Gaussian.

Check for solvent effects or tautomeric forms via variable-temperature NMR .

Cross-validate with high-resolution mass spectrometry (HR-MS) and IR spectroscopy for functional group confirmation .

Q. What computational strategies are effective for modeling its binding affinity to target proteins?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., kinases). Validate with molecular dynamics simulations (50 ns, AMBER force field) .

- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and electrostatic potential to correlate structure with activity .

Q. How do structural modifications (e.g., substituent variation) impact its structure-activity relationships (SAR)?

- Methodology :

- Synthesize analogs with substituted pyrazine or pyrazole rings.

- Compare bioactivity data (IC₅₀, Ki) and solubility (via shake-flask method).

- Use Hammett plots or Free-Wilson analysis to quantify substituent effects .

Q. What experimental approaches address discrepancies between in vitro potency and in vivo pharmacokinetics?

- Methodology :

- ADME Profiling : Assess metabolic stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 assays).

- Formulation Adjustments : Use PEGylation or liposomal encapsulation to enhance bioavailability .

Q. How does polymorphism influence its physicochemical properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.